molecular formula C14H9N3O4S B2708436 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 921899-60-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2708436
CAS No.: 921899-60-7
M. Wt: 315.3
InChI Key: XVCFJNKTVHVNNE-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel chemical entity designed for pharmaceutical and biological research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant role in bioisosterism, often used to improve the metabolic stability of drug-like molecules . The structure is hybridized with a benzo[d][1,3]dioxole (piperonyl) moiety, a pharmacophore present in compounds investigated for a range of therapeutic activities. Compounds incorporating the 1,3,4-oxadiazole ring and the benzo[d][1,3]dioxole group have demonstrated promising biological activities in scientific literature. Specifically, such molecular hybrids are explored as potent anticancer agents, with some derivatives showing activity comparable to standard drugs in preclinical models . Furthermore, the 1,3,4-oxadiazole scaffold is a key structural feature in the development of novel antibacterial agents. Research indicates that similar compounds can function as DNA gyrase and topoisomerase IV inhibitors, two essential bacterial enzymes, thereby exhibiting potent activity against pathogens like Staphylococcus aureus and Escherichia coli . The specific mechanism of action for this compound is likely multi-factorial and requires further investigation, but it is anticipated to interact with critical cellular targets based on its structural homology with biologically active molecules. Researchers value this compound as a building block or lead compound for further chemical optimization and for in-depth mechanistic studies in oncology and microbiology. This product is strictly intended for research purposes in a controlled laboratory environment and is not certified for human therapeutic or diagnostic use.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c18-12(11-2-1-5-22-11)15-14-17-16-13(21-14)8-3-4-9-10(6-8)20-7-19-9/h1-6H,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCFJNKTVHVNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a thiophene-2-carboxamide moiety. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction temperatures can range from room temperature to 130°C, depending on the specific steps involved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Structural Representation

The structural representation can be summarized as follows:

ComponentDescription
Thiophene Ring A five-membered ring containing sulfur
Oxadiazole Moiety A five-membered ring with two nitrogen atoms
Benzo[d][1,3]dioxole A bicyclic compound with two fused rings

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. For instance, derivatives of oxadiazoles have shown significant growth inhibition in various cancer cell lines. A related study reported that N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines displayed percent growth inhibitions (PGIs) against several cancer types, indicating the promising nature of oxadiazole-containing compounds in cancer therapy .

Mechanistic Insights

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival pathways. For example, molecular docking studies suggest interactions with dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Case Studies

  • Study on Oxadiazole Derivatives : A study investigated the synthesis and anticancer properties of various oxadiazole derivatives. The results indicated that specific substitutions on the oxadiazole ring enhanced anticancer activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines .
  • Molecular Docking Analysis : Another research focused on the binding affinities of synthesized thiophene derivatives to various biological targets. The findings revealed that certain modifications could significantly increase binding efficacy, suggesting pathways for further drug development .

Summary of Research Findings

The following table summarizes key findings from recent studies involving this compound and related compounds:

Study FocusKey Findings
Anticancer ActivitySignificant PGIs against multiple cancer cell lines
Mechanistic StudiesInduction of apoptosis; inhibition of cell survival pathways
Molecular DockingHigh binding affinities to DHFR; potential for drug development

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved can include the induction of apoptosis in cancer cells or the inhibition of inflammatory mediators .

Comparison with Similar Compounds

Structural Comparison

The target compound’s 1,3,4-oxadiazole core distinguishes it from related benzodioxol-containing derivatives. Key structural analogs and their differences are summarized below:

Compound Name/ID Core Structure Key Substituents Functional Groups/Modifications Reference
Target Compound 1,3,4-Oxadiazole Thiophene-2-carboxamide Benzo[d][1,3]dioxol-5-yl N/A
ASN90 (O-GlcNAcase inhibitor) 1,3,4-Thiadiazole Piperazine, acetamide Ethyl group, fluoropyridinyl
D14–D20 () Penta-2,4-dienamide 4-(Methylthio)phenyl, benzyloxy groups Amide-linked alkyl/aryl chains
Compounds 5a–5c () Penta-2,4-dienamide Triazolyl, thiazolyl, 4-fluorophenyl Conjugated diene backbone
Compound 78 () Thiazole Cyclopropane-carboxamide 3-Methoxyphenyl, methylthio groups

Key Observations :

  • Oxadiazole vs.
  • Substituent Effects : The thiophene-2-carboxamide group in the target compound may improve π-π stacking interactions in biological targets compared to simpler aryl groups in analogs like D14–D20 .

Key Observations :

  • Yield Trends : Simpler dienamide derivatives (e.g., 5a–5c) achieve higher yields (82–92.7%) than multi-step syntheses (e.g., 34% for compound 78) .
  • Purification : Automated flash chromatography () and HPLC () are critical for isolating polar or structurally complex analogs .
Physicochemical Properties

Melting points and spectral data highlight structural influences on physical properties:

Compound Name/ID Melting Point (°C) Key Spectral Data (1H NMR/IR) Reference
Target Compound N/A Expected C=O stretch ~1670 cm⁻¹ (IR); thiophene protons at δ 7.2–7.8 ppm N/A
5a () 230–231 NH stretch at 3275 cm⁻¹; conjugated diene protons at δ 6.2–7.1 ppm
D14 () 208.9–211.3 Benzodioxol protons at δ 6.8–6.9 ppm; amide NH at δ 10.2 ppm
ASN90 () N/A Piperazine protons at δ 2.5–3.5 ppm; benzodioxol carbons at δ 148–149 ppm (13C NMR)

Key Observations :

  • Melting Points : Dienamide derivatives (e.g., 5a) exhibit higher melting points (>200°C) due to strong intermolecular H-bonding, whereas thiazole/oxadiazole cores may reduce crystallinity .
  • Spectral Signatures : The benzodioxol group consistently shows protons at δ 6.8–6.9 ppm (1H NMR) and carbons at δ 148–149 ppm (13C NMR) across analogs .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. The structural features of this compound suggest possible interactions with biological targets, making it a candidate for further investigation into its biological activities.

Chemical Structure

The compound can be represented structurally as follows:

N 5 benzo d 1 3 dioxol 5 yl 1 3 4 oxadiazol 2 yl thiophene 2 carboxamide\text{N 5 benzo d 1 3 dioxol 5 yl 1 3 4 oxadiazol 2 yl thiophene 2 carboxamide}

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Studies have indicated that derivatives of benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Research has identified several mechanisms through which this compound may exert its effects:

  • Inhibition of Angiogenesis : Compounds with similar structures have been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor vascularization.
  • P-glycoprotein Inhibition : Some derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving related compounds, suggesting that this compound may also induce programmed cell death in cancer cells.

Cytotoxicity Assays

A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines using the Sulforhodamine B (SRB) assay. The findings are summarized in Table 1.

CompoundCell LineIC50 (µM)Reference
This compoundHepG22.38
This compoundHCT1161.54
This compoundMCF74.52

The IC50 values indicate that the compound is significantly more effective than standard chemotherapeutics like doxorubicin in some cases.

Mechanistic Studies

Further investigations into the mechanism of action revealed that compounds similar to this compound can modulate key apoptotic markers such as Bcl-2 and Bax proteins. This modulation suggests a pathway for inducing apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can yields be optimized?

Answer: The compound is typically synthesized via multi-step reactions involving cyclization and coupling. For example:

  • Step 1: Formation of the 1,3,4-oxadiazole core via condensation of thiophene-2-carboxamide derivatives with benzo[d][1,3]dioxol-5-yl precursors. Yields range from 58% to 90% depending on substituents and reaction conditions (e.g., HATU/DIEA coupling agents in DMF) .
  • Step 2: Purification via flash chromatography (n-pentane/ethyl acetate) or recrystallization (ethanol/DMF mixtures) .
  • Optimization: Increase yields by using excess amines (2.5 equiv.) , optimizing solvent polarity, or employing microwave-assisted synthesis for faster cyclization .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹, and NH stretches at ~3200–3400 cm⁻¹) .
  • NMR:
    • ¹H NMR: Assigns protons in aromatic (δ 6.8–8.2 ppm) and oxadiazole-thiophene regions (δ 2.5–3.5 ppm for methyl groups) .
    • ¹³C NMR: Confirms carbonyl carbons (δ ~165–170 ppm) and heterocyclic carbons (δ ~110–150 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 467.1641) validate molecular weight .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antitumor activity in derivatives of this compound?

Answer:

  • Substituent Variation: Modify the benzo[d][1,3]dioxol-5-yl group (e.g., introduce electron-withdrawing groups like -NO₂ or bulky tert-butyl groups) to assess steric/electronic effects on cytotoxicity .
  • Assay Design: Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations. For example, derivatives with 4-(tert-butyl)thiazole substituents show enhanced activity (IC₅₀ = 1.2–4.7 μM) .
  • Crystallography: X-ray diffraction (e.g., Crystallography Open Database entry 7119063) reveals planar conformations critical for target binding .

Q. How do contradictory biological activity data arise across studies, and how can they be resolved?

Answer:

  • Source of Contradictions: Variability in assay conditions (e.g., cell line selection, incubation time) or impurity levels (e.g., <95% purity) .
  • Resolution Strategies:
    • Standardize protocols (e.g., NIH/NCATS guidelines for cytotoxicity assays).
    • Validate purity via HPLC (>98%) and control for metabolic interference (e.g., O-demethylenation pathways in liver microsomes) .

Q. What methodologies are used to assess metabolic stability and ADMET properties?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) to track O-demethylenation via LC-MS. For example, benzodioxole ring cleavage generates o-quinones, reducing bioavailability .
  • ADMET Prediction: Use tools like SwissADME to calculate logP (2.1–3.5) and P-glycoprotein substrate likelihood. Derivatives with logP >3 often exhibit poor aqueous solubility .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated?

Answer:

  • Mechanistic Probes:
    • Isotopic labeling (e.g., ¹⁵N in hydrazine precursors) to track nitrogen incorporation during oxadiazole formation .
    • Monitor intermediates via LC-MS (e.g., thiocarbamoyl hydrazine intermediates in cyclization) .
  • DFT Calculations: Simulate energy barriers for cyclization steps (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .

Q. What strategies are effective in resolving spectral data ambiguities (e.g., overlapping NMR peaks)?

Answer:

  • 2D NMR: Use HSQC and HMBC to correlate ambiguous ¹H/¹³C signals (e.g., distinguishing oxadiazole C2 vs. thiophene C5 carbons) .
  • Decoupling Experiments: Suppress coupling in ¹H NMR (e.g., irradiate thiophene protons to simplify splitting patterns) .

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